molecular formula C13H9FN6S B11044776 3-[3-(3-Fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1H-pyrazole

3-[3-(3-Fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1H-pyrazole

Cat. No.: B11044776
M. Wt: 300.32 g/mol
InChI Key: DDNJPXXVGJCXGT-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a triazole ring fused with a thiadiazole ring, which is further substituted with fluorophenyl and methylpyrazol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions to form the triazole-thiadiazole core. Subsequent functionalization with fluorophenyl and methylpyrazol groups is achieved through nucleophilic substitution or coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, leading to downstream effects on cell signaling and proliferation .

Properties

Molecular Formula

C13H9FN6S

Molecular Weight

300.32 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H9FN6S/c1-7-5-10(16-15-7)12-19-20-11(17-18-13(20)21-12)8-3-2-4-9(14)6-8/h2-6H,1H3,(H,15,16)

InChI Key

DDNJPXXVGJCXGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Origin of Product

United States

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